molecular formula C9H6N4S3 B14289314 (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- CAS No. 127399-31-9

(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl-

Cat. No.: B14289314
CAS No.: 127399-31-9
M. Wt: 266.4 g/mol
InChI Key: LVRKBHTUZRIFCL-UHFFFAOYSA-N
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Description

(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is a heterocyclic compound that features a unique structure combining triazole and dithiadiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with sulfur-containing reagents to form the dithiadiazine ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve one-pot synthesis techniques that minimize the need for purification steps and reduce production costs . The use of automated reactors and continuous flow systems can further enhance the efficiency of industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides, while reduction can yield thiol derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against certain bacterial strains and cancer cell lines .

Industry

In the industrial sector, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- stands out due to its combined triazole and dithiadiazine rings, which confer unique chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

127399-31-9

Molecular Formula

C9H6N4S3

Molecular Weight

266.4 g/mol

IUPAC Name

6-phenyl-4H-[1,2,4]triazolo[3,4-c][1,2,4,5]dithiadiazine-3-thione

InChI

InChI=1S/C9H6N4S3/c14-9-12-13-7(6-4-2-1-3-5-6)10-11-8(13)15-16-9/h1-5H,(H,12,14)

InChI Key

LVRKBHTUZRIFCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2NC(=S)SS3

Origin of Product

United States

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